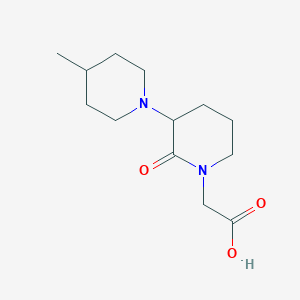

(4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid

Descripción general

Descripción

(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid is a complex organic compound that features a bipiperidine structure with a methyl group and an oxo group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the oxo and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxo groups or convert existing functional groups into more oxidized forms.

Reduction: This reaction can reduce oxo groups to hydroxyl groups or other less oxidized forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield alcohols or other reduced forms.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid serves as a vital building block for synthesizing more complex molecules. Its unique structure enables the creation of diverse chemical libraries for drug discovery. Researchers have utilized this compound to explore structure-activity relationships (SAR) that can lead to the development of novel therapeutic agents .

Biology

Biologically, this compound is employed to study the effects of bipiperidine derivatives on various biological systems. It acts as a model compound for understanding interactions with biological targets such as receptors and enzymes. Notably, its derivatives are being investigated for their potential roles as selective ligands for sigma receptors, which are implicated in neurological disorders and cancer treatment .

Medicine

In medicinal chemistry, this compound and its derivatives are under investigation for therapeutic applications. Preliminary studies suggest efficacy in treating conditions related to the central nervous system (CNS), including anxiety and depression. The potential for developing PET imaging probes targeting sigma receptors has been highlighted, providing tools for monitoring disease progression and treatment efficacy .

Industry

Industrially, this compound finds applications in synthesizing specialty chemicals and materials. Its unique properties make it valuable for developing products with specific functionalities, such as pharmaceuticals and agrochemicals. The compound's versatility allows it to be modified chemically to enhance its performance in various applications .

Case Studies

- Sigma Receptor Ligands : A study focused on identifying new ligands for sigma receptors demonstrated that derivatives of this compound exhibit high selectivity and affinity for these targets. This research is pivotal for developing treatments for neurological disorders .

- Drug Discovery : Research utilizing this compound as a scaffold has led to the identification of several promising candidates in drug development pipelines targeting various diseases, showcasing its role in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of (4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: These compounds share a similar core structure but may have different functional groups.

Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.

Cycloalkanes: These compounds have a similar ring structure but lack the nitrogen atoms present in bipiperidines.

Uniqueness

(4-Methyl-2’-oxo-1,3’-bipiperidin-1’-yl)acetic acid is unique due to its specific combination of functional groups and its bipiperidine core. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Actividad Biológica

Overview

(4-Methyl-2'-oxo-1,3'-bipiperidin-1'-yl)acetic acid is a synthetic organic compound characterized by its bipiperidine structure, which includes a methyl group and an oxo group. This compound, identified by CAS number 1858240-92-2, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Weight: 254.33 g/mol

- Chemical Structure: The compound features a bipiperidine core with functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Cytotoxicity and Antitumor Activity

Studies on similar compounds have demonstrated their capacity to induce cytotoxic effects in cancer cell lines. For instance, flavonoid derivatives have been shown to exert direct cytotoxicity on adenocarcinoma cells and induce immune responses via cytokine production . Although direct studies on this compound are lacking, its structural similarities to known antitumor agents warrant further investigation into its potential cytotoxic effects.

Interaction with Biological Membranes

The compound's interaction with biological membranes may influence its biological activity. Research on methylated flavonoids has shown that they can alter membrane fluidity and packing order, impacting cellular processes such as drug absorption and membrane integrity . This suggests that this compound may similarly affect cellular membranes.

Study on Structure–Activity Relationships

A comparative study of methylated compounds revealed that structural modifications significantly affect their biological activity. The study highlighted the importance of specific functional groups in determining the interaction with biological membranes and subsequent cellular effects . This underscores the need for further research on this compound to elucidate its structure–activity relationship.

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound. Its unique structure may allow it to serve as a building block for developing new drugs targeting various diseases. Preliminary investigations into similar compounds suggest potential use in treating infections and malignancies .

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Piperidine Derivatives | Nitrogen-containing heterocycles | Antimicrobial and antitumor activities |

| Indole Derivatives | Aromatic heterocycles | Cytotoxic effects in cancer cells |

| Cycloalkanes | Saturated cyclic hydrocarbons | Limited biological activity |

Propiedades

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-10-4-7-14(8-5-10)11-3-2-6-15(13(11)18)9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSORDGUAMTZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.